2-Methyl-1,3-pentadiene

Catalog No.
S1930809
CAS No.
926-54-5
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-pentadiene

CAS Number

926-54-5

Product Name

2-Methyl-1,3-pentadiene

IUPAC Name

(3E)-2-methylpenta-1,3-diene

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+

InChI Key

RCJMVGJKROQDCB-SNAWJCMRSA-N

SMILES

CC=CC(=C)C

Canonical SMILES

CC=CC(=C)C

Isomeric SMILES

C/C=C/C(=C)C

Precursor in Fragrance Synthesis

2-Methyl-1,3-pentadiene finds application in scientific research as a precursor for creating fragrant molecules. Due to its reactive nature with its two double bonds, it can undergo a chemical reaction called the Diels-Alder reaction with other unsaturated molecules. This reaction is particularly useful for synthesizing cyclohexene derivatives, a class of fragrant compounds commonly used in perfumes. For instance, 2-Methyl-1,3-pentadiene can react with specific unsaturated molecules to produce Ligustral, a fragrance molecule with a strong green grass odor []. Research efforts have focused on optimizing the methods for preparing 2-Methyl-1,3-pentadiene to improve the yield and efficiency of fragrance synthesis [].

Investigating Polymerization Properties

Another area of scientific research involving 2-Methyl-1,3-pentadiene explores its polymerization properties. Polymers are large molecules formed by linking smaller repeating units. Studies have shown that 2-Methyl-1,3-pentadiene can undergo cationic polymerization, a process where a positively charged ion initiates the formation of long polymer chains. Researchers have investigated the use of catalysts like lithium aluminum hydride (LAH) and potassium tetrachloroplatinate (KPtCl) to promote this polymerization process []. The influence of different reaction conditions, such as temperature and solvent, on the characteristics of the resulting polymers is also a subject of scientific inquiry [].

Understanding Isomerization Effects

2-Methyl-1,3-pentadiene exists in two isomeric forms: cis and trans. Isomers are molecules with the same chemical formula but different arrangements of atoms in space. Scientific research has explored how the isomeric form of 2-Methyl-1,3-pentadiene affects its reactivity. Studies have shown that the cis and trans isomers have different activation energies, meaning they require different amounts of energy to undergo reactions. This difference in reactivity can be crucial in certain scientific applications [].

2-Methyl-1,3-pentadiene is an organic compound with the molecular formula C₆H₁₀. It is classified as a conjugated diene due to the presence of two double bonds separated by a single bond. This compound is notable for its structural features, which include a methyl group attached to the second carbon of the pentadiene chain. The compound's IUPAC name reflects its structure, and it can be represented using various chemical notations, including InChI and SMILES formats, which facilitate its identification in chemical databases .

Typical of alkenes and dienes. Some significant reactions include:

  • Electrophilic Addition: The double bonds in 2-methyl-1,3-pentadiene can react with electrophiles, leading to the formation of more complex molecules.
  • Diels-Alder Reaction: This compound can act as a diene in Diels-Alder reactions, allowing it to form cyclohexene derivatives when reacted with suitable dienophiles.
  • Polymerization: 2-Methyl-1,3-pentadiene can undergo polymerization to form poly(2-methyl-1,3-pentadiene), which has applications in materials science .

The synthesis of 2-methyl-1,3-pentadiene can be achieved through several methods:

  • Dehydration of Alcohols: A common approach involves the two-step dehydration of 2-methyl-2,4-pentanediol using weakly acidic catalysts. This method yields high purity and good yields (over 80%) of 2-methyl-1,3-pentadiene .
  • Direct Synthesis from Precursors: Alternative methods include synthesizing it from 4-methyl-4-methoxy-2-pentanol in a single reaction step, which also provides good yields .
  • Catalytic Routes: Various catalysts such as potassium tetrachloroplatinate have been employed to facilitate the reaction at room temperature .

2-Methyl-1,3-pentadiene has several applications across different fields:

  • Chemical Industry: It serves as a building block for synthesizing more complex organic compounds.
  • Polymer Production: It is used in the production of specialty polymers and elastomers due to its diene functionality.
  • Flavor and Fragrance: The compound may also be utilized in flavoring and fragrance formulations owing to its unique olfactory properties.

Interaction studies involving 2-methyl-1,3-pentadiene primarily focus on its reactivity with various electrophiles and nucleophiles. These interactions are crucial for understanding its role in synthetic organic chemistry. The ability of this compound to participate in Diels-Alder reactions makes it a valuable substrate for creating cyclic compounds with diverse functionalities.

Several compounds share structural similarities with 2-methyl-1,3-pentadiene. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
1,3-PentadieneDieneNo methyl group; simpler structure
IsopreneDieneNatural rubber precursor; more reactive
2-Methyl-1-butadieneDieneOne less carbon; different reactivity profile
4-Methyl-1-penteneAlkeneSaturated double bond; lacks conjugation

Uniqueness of 2-Methyl-1,3-Pentadiene:
The presence of both methyl substitution and conjugation distinguishes 2-methyl-1,3-pentadiene from other similar compounds. This structural arrangement contributes to its unique reactivity patterns and potential applications in synthetic chemistry.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (97.5%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1118-58-7
926-54-5

General Manufacturing Information

1,3-Pentadiene, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types